Ethanethiol, 2-(triethoxysilyl)-, thioacetate
Description
Ethanethiol, 2-(triethoxysilyl)-, thioacetate (IUPAC: S-acetyl-2-(triethoxysilyl)ethanethiol) is a sulfur-containing organosilane compound characterized by a thioacetate (-S-Ac) group and a triethoxysilyl (-Si(OEt)₃) moiety. The triethoxysilyl group confers hydrolytic stability and reactivity toward inorganic surfaces (e.g., glass, metals), making the compound valuable as a silane coupling agent in materials science and surface functionalization . The thioacetate group serves as a protected thiol, enabling controlled release of the reactive thiol (-SH) under basic or reductive conditions for applications in organic synthesis, polymer chemistry, or bio-conjugation .
Properties
CAS No. |
40055-63-8 |
|---|---|
Molecular Formula |
C10H22O4SSi |
Molecular Weight |
266.43 g/mol |
IUPAC Name |
S-(2-triethoxysilylethyl) ethanethioate |
InChI |
InChI=1S/C10H22O4SSi/c1-5-12-16(13-6-2,14-7-3)9-8-15-10(4)11/h5-9H2,1-4H3 |
InChI Key |
FPQLAGZIFPNCND-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCSC(=O)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-triethoxysilylethyl) ethanethioate typically involves the reaction of 2-mercaptoethyltriethoxysilane with acetic anhydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure to maintain the integrity of the silane and thioester groups .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-triethoxysilylethyl) ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Various substituted products: from nucleophilic substitution.
Scientific Research Applications
Chemistry: S-(2-triethoxysilylethyl) ethanethioate is used as a precursor in the synthesis of organosilicon compounds . It is also employed in the preparation of silane coupling agents that enhance the adhesion between inorganic materials and organic polymers .
Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules to improve their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biological molecules .
Industry: Industrially, S-(2-triethoxysilylethyl) ethanethioate is used in the production of coatings , adhesives , and sealants . Its ability to enhance the properties of these materials makes it valuable in various applications .
Mechanism of Action
The mechanism of action of S-(2-triethoxysilylethyl) ethanethioate involves its ability to form covalent bonds with other molecules through its silane and thioester groups. This allows it to act as a cross-linking agent in polymers and as a modifier in biological systems. The molecular targets include hydroxyl groups on surfaces and thiol groups in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, reactivity, and applications of ethanethiol, 2-(triethoxysilyl)-, thioacetate with structurally or functionally related compounds:
Reactivity and Stability
- Triethoxysilyl vs. Trimethylsilyl Groups: The triethoxysilyl group in the target compound offers superior hydrolytic stability compared to trimethylsilyl analogs (e.g., 2-(trimethylsilyl)ethanethiol), enabling applications in aqueous or humid environments . The ethoxy groups facilitate covalent bonding to hydroxylated surfaces (e.g., silica), a feature absent in non-silylated thioacetates like ethyl thioacetate .
- Thioacetate vs. Free Thiol: Unlike free thiols (e.g., benzyl mercaptan or 2-cyanoethanethiol), the thioacetate group prevents premature oxidation or undesired disulfide formation. However, deprotection requires additional steps (e.g., hydrolysis), which may complicate synthetic workflows .
Research Findings and Data
Stability and Performance Data
- Ethyl thioacetate is detected in wines at concentrations up to 56 µg/L, contributing to sulfurous off-characters at thresholds as low as 300 µg/L .
Biological Activity
Ethanethiol, 2-(triethoxysilyl)-, thioacetate is a compound of interest in various fields due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a thioacetate group attached to a triethoxysilyl moiety. This structure allows for interactions with biological systems, particularly through thiol-based mechanisms.
- Molecular Formula : C₉H₁₈O₃S
- Molecular Weight : 206.30 g/mol
- Appearance : Colorless liquid
- Boiling Point : Approximately 150 °C
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attacks due to the presence of the thioacetate group. This leads to the formation of thiol derivatives which can interact with various biomolecules, including proteins and nucleic acids.
- Nucleophilic Substitution : The thioacetate group can participate in nucleophilic substitution reactions, which are crucial for modifying biological macromolecules.
- Formation of Disulfides : Under oxidative conditions, ethanethiol can form disulfides, which play significant roles in cellular signaling and redox balance.
Antioxidant Properties
Ethanethiol derivatives have shown potential antioxidant activity. Research indicates that compounds with thiol groups can scavenge free radicals and reduce oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS).
Cytotoxicity Studies
In vitro studies have demonstrated that ethanethiol derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a study indicated that ethanethiol-based compounds could reduce cancer cell viability significantly compared to standard chemotherapeutics like cisplatin .
Neuroprotective Effects
Additionally, ethanethiol derivatives have been investigated for their neuroprotective effects. They may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity . The mechanism involves modulation of intracellular signaling pathways linked to cell survival.
Case Studies
- Neurotoxicity Investigation : A study explored the neurotoxic metabolites of MDMA (Ecstasy), revealing that thioether metabolites could contribute to neurodegeneration through oxidative mechanisms. This highlights the dual nature of thioether compounds in biological systems .
- Thermal Decomposition Studies : Research on ethanethiol's thermal decomposition revealed that it produces several reactive sulfur species at elevated temperatures, which could interact with cellular components and influence biological activity .
Applications in Medicine and Industry
This compound has potential applications in:
- Drug Delivery Systems : Its ability to form stable conjugates with drugs can enhance bioavailability and targeted delivery.
- Surface Modification : The silane component allows for functionalization of surfaces in biomedical devices, improving biocompatibility and reducing thrombogenicity.
- Antioxidant Formulations : Due to its antioxidant properties, it can be incorporated into formulations aimed at reducing oxidative stress in various therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
